3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid
CAS No.:
Cat. No.: VC13402482
Molecular Formula: C12H11BrN2O3
Molecular Weight: 311.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BrN2O3 |
|---|---|
| Molecular Weight | 311.13 g/mol |
| IUPAC Name | 3-(6-bromo-4-oxoquinazolin-3-yl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C12H11BrN2O3/c1-7(12(17)18)5-15-6-14-10-3-2-8(13)4-9(10)11(15)16/h2-4,6-7H,5H2,1H3,(H,17,18) |
| Standard InChI Key | PFJGFDPBWGPVND-UHFFFAOYSA-N |
| SMILES | CC(CN1C=NC2=C(C1=O)C=C(C=C2)Br)C(=O)O |
| Canonical SMILES | CC(CN1C=NC2=C(C1=O)C=C(C=C2)Br)C(=O)O |
Introduction
Synthesis and Chemical Preparation
Synthetic Pathways
The synthesis of 3-(6-bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid involves multi-step organic reactions, typically starting from anthranilic acid or substituted quinazolinone precursors . A common approach includes:
-
Bromination of Quinazolinone Core: Introduction of bromine at position 6 using bromine in glacial acetic acid or N-bromosuccinimide (NBS) under controlled conditions .
-
Side-Chain Functionalization: Coupling of 2-methylpropanoic acid via nucleophilic substitution or amide bond formation .
Example Protocol (Adapted from Patent CN102850269A ):
-
Step 1: React N-(4-bromophenyl)-3-hydrocinnamamide with phosphorus oxychloride and DMF to form 3-benzyl-6-bromo-2-chloroquinoline.
-
Step 2: Substitute chlorine with methoxy groups using sodium methoxide.
-
Step 3: Introduce the 2-methylpropanoic acid side chain via alkylation or acylation reactions .
Optimization Challenges
-
Regioselectivity: Ensuring bromination occurs exclusively at position 6 requires precise temperature control (35–45°C) and catalytic agents .
-
Yield Improvement: Column chromatography and recrystallization in anhydrous methanol are critical for isolating the pure compound (yield: 25–50%) .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water .
-
Stability: Stable under inert atmospheres but sensitive to prolonged exposure to light and moisture .
Spectroscopic Data
Biological Activity and Mechanisms
Table 1: Cytotoxicity Profile
Antimicrobial and Anti-Inflammatory Effects
-
Antibacterial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
-
COX-2 Inhibition: Reduces prostaglandin synthesis by 60–70% at 10 µM, comparable to traditional NSAIDs .
| Pictogram | Hazard Statement | Precautionary Measures |
|---|---|---|
| GHS07 | H302 (Harmful if swallowed) | P261 (Avoid breathing dust/fume) |
| H315 (Causes skin irritation) | P305+P351+P338 (IF IN EYES: Rinse cautiously) | |
| H319 (Causes serious eye irritation) | P405 (Store locked up) |
Applications in Pharmaceutical Research
Drug Development
-
Lead Compound: Serves as a scaffold for optimizing kinase inhibitors (e.g., B-Raf, Aurora A) .
-
Prodrug Design: Ester derivatives (e.g., methyl esters) enhance bioavailability by masking the carboxylic acid group .
Biochemical Tools
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume